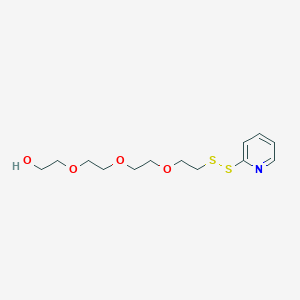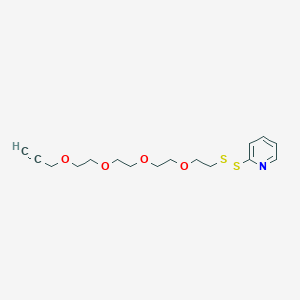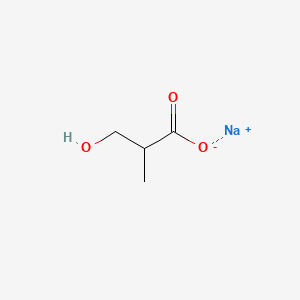
A-317491 sodium
Descripción general
Descripción
A-317491 is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. A-317491 transiently attenuates cancer-induced bone pain in mice. A-317491 reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. A-317491 reduces chronic inflammatory and neuropathic pain in the rat.
Aplicaciones Científicas De Investigación
Energy Storage and Batteries
A significant application of A-317491 sodium is in the field of energy storage, particularly in aqueous rechargeable sodium-ion batteries (ASIBs). These batteries are promising for sustainable energies like wind and solar power due to their safety advantages over traditional nonaqueous batteries (Bin et al., 2018). Another study discusses the extensive research carried out on sodium batteries in the past 50 years, highlighting their potential for high-energy applications in load leveling and electrical vehicles (Delmas, 2018).
Medical and Biomedical Research
Nuclear Science and Radiochemistry
The radiochemistry of sodium, including its nuclear and chemical features, is another key area of research. This encompasses the dissolution of samples and counting techniques in nuclear science (Mullins & Leddicotte, 1962). Additionally, the use of sodium as a coolant in fast breeder nuclear reactors is an important application due to its physical, chemical, and nuclear properties (Rajan, 2021).
Environmental and Atmospheric Studies
Studies on the atmospheric presence of sodium atoms, especially in the layer around 90 km height, contribute to the understanding of various atmospheric phenomena (Bowman et al., 1969). Research on sodium in the lunar atmosphere also provides insights into extraterrestrial atmospheres (Flynn & Mendillo, 1993).
Solar Energy and Photovoltaics
In the field of solar energy, sodium is used to enhance the performance of kesterite thin-film solar cells. Research has focused on decoupling the electronic effects of sodium as a dopant from its impact on morphology and grain growth (Andres et al., 2018).
Petrophysics and Geological Research
Sodium has been explored as a tracer for brine in petrophysical applications, with research showing its dependence on the ions present in solution, indicating its utility in measuring brine volume and viscosity (Mitchell, 2016).
Propiedades
IUPAC Name |
5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGBOYBIENNKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A-317491 sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















